molecular formula C14H16ClNS B3179455 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride CAS No. 54903-07-0

5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride

Cat. No.: B3179455
CAS No.: 54903-07-0
M. Wt: 265.8 g/mol
InChI Key: QHXKRSKJDSEPQI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a thienopyridine derivative characterized by a benzyl group at position 5 of the bicyclic scaffold. Its molecular formula is C₁₄H₁₄ClNS (calculated molecular weight: 263.79 g/mol for the free base; 300.25 g/mol for the hydrochloride salt) . The compound shares structural homology with antiplatelet agents like ticlopidine and prasugrel but lacks electronegative substituents (e.g., chlorine or fluorine) on the benzyl ring, which may influence its pharmacokinetic and pharmacodynamic profiles .

Synthesis The synthesis involves alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (THTP) with benzyl halides under phase transfer catalysis or microwave-assisted conditions . A high-yield pathway reported in Bioactive Carboxylic Compound Classes (2023) involves N-benzylation of THTP followed by purification to achieve >90% purity .

Properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS.ClH/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14;/h1-5,7,9H,6,8,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXKRSKJDSEPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the blood coagulation pathway . By inhibiting platelet aggregation, it prevents the formation of blood clots, which are a key part of the coagulation process. This can have downstream effects on other processes in the body, such as the circulatory system and the heart’s function.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is stored at a temperature of +5°C and shipped at room temperature. It is also soluble in water and ethanol, which can affect its bioavailability and efficacy. The compound’s action can also be influenced by the physiological environment in the body, such as the pH of the blood and the presence of other substances that can interact with it.

Biochemical Analysis

Biochemical Properties

It is known to be a platelet modifying agent, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in platelet function.

Cellular Effects

It has been shown to inhibit platelet aggregation, which suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to platelet function.

Molecular Mechanism

Given its role as a platelet modifying agent, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to platelet function.

Biological Activity

5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realm of cardiovascular therapeutics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₅N₁S·HCl
  • Molecular Weight : Approximately 265.80 g/mol
  • CAS Number : 55142-78-4

The structure features a thieno[3,2-c]pyridine core with a benzyl substituent, which is significant for its biological interactions.

This compound primarily acts as an antiplatelet agent . It functions as a P2Y12 receptor antagonist , similar to ticlopidine and clopidogrel. By inhibiting the P2Y12 receptor on platelets, it prevents platelet aggregation and thrombus formation, thereby reducing the risk of thrombotic events in cardiovascular diseases .

Antiplatelet Activity

The primary biological activity of this compound is its antiplatelet effect. Studies indicate that it can effectively inhibit platelet aggregation induced by ADP (adenosine diphosphate), which is crucial in preventing cardiovascular events such as strokes and heart attacks .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound. Although the exact mechanisms are not fully elucidated, its structural similarity to other neuroprotective agents warrants further investigation into its pharmacological profile .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antiplatelet Efficacy : A study demonstrated that this compound exhibited significant inhibition of platelet aggregation in vitro. The compound's efficacy was comparable to established antiplatelet drugs .
  • Synthesis and Derivatives : Research has focused on synthesizing derivatives of this compound to enhance its biological properties. Modifications to the benzyl group have been identified as a means to improve binding affinity to P2Y12 receptors .
  • Comparative Studies : Comparative studies with ticlopidine and clopidogrel have shown that while this compound shares similar mechanisms of action, it may possess unique pharmacokinetic properties due to its structural modifications .

Data Table: Comparative Biological Activities

Compound NameCAS NumberMechanism of ActionKey Biological Activity
This compound55142-78-4P2Y12 receptor antagonistAntiplatelet activity
Ticlopidine Hydrochloride274-94-2P2Y12 receptor antagonistAntiplatelet activity
Clopidogrel113665-84-2P2Y12 receptor antagonistAntiplatelet activity

Comparison with Similar Compounds

Structural and Functional Differences

Compound Substituent at Position 5 Molecular Formula Key Pharmacological Use
5-Benzyl-THTP HCl Benzyl C₁₄H₁₄ClNS·HCl Research compound (potential antiplatelet)
Ticlopidine HCl 2-Chlorobenzyl C₁₄H₁₄ClNS·HCl Antiplatelet agent (ADP receptor antagonist)
Prasugrel HCl 2-Fluorobenzyl + α-cyclopropylcarbonyl C₁₆H₁₅F₃NO₂S·HCl Potent antiplatelet (prodrug, irreversible P2Y₁₂ inhibitor)
Tinoridine HCl 6-Benzyl + ethoxycarbonyl/amino C₁₅H₁₉N₂O₂S·HCl Non-steroidal anti-inflammatory drug (NSAID)

Pharmacokinetic and Metabolic Profiles

  • Metabolism: 5-Benzyl-THTP HCl: Limited data; inferred CYP2C19/3A4 involvement due to structural similarity to ticlopidine . Ticlopidine HCl: Metabolized by CYP2B6, CYP2C19, and CYP3A4 to active thiol metabolite; slower onset of action . Prasugrel HCl: Rapidly hydrolyzed by esterases to active metabolite; CYP3A4/5 and CYP2B6 contribute minimally, reducing drug-drug interaction risks .
  • Bioavailability and Stability :

    • Prasugrel’s acetic acid solvate exhibits enhanced stability and solubility compared to its hydrochloride form .
    • 5-Benzyl-THTP HCl is less studied but likely shares ticlopidine’s instability in aqueous solutions due to hydrolytic degradation .

Methodological Comparisons

Parameter 5-Benzyl-THTP HCl Ticlopidine HCl Prasugrel HCl
Key Step N-Benzylation of THTP N-Alkylation with 2-chlorobenzyl chloride Bromination at position 2, followed by substitution
Catalysis Phase transfer catalyst Microwave-assisted CuI/NaI-mediated
Purity >90% (HPLC) ≥99.0% (anhydrous basis) >98% (low OXTP impurity)

Cost and Scalability

  • Ticlopidine production costs are minimized via one-pot microwave synthesis (~¥3,400/g in bulk) .
  • Prasugrel’s complex synthesis (e.g., cyclopropylcarbonyl introduction) raises production costs but improves therapeutic margins .

Q & A

Q. What are the recommended synthetic routes for 5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, and how can reaction conditions be optimized?

A common method involves deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate using hydrochloric acid in methanol. For example, 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is stirred with concentrated HCl in methanol at room temperature for 1 hour to yield the hydrochloride salt . Optimization may include adjusting stoichiometric ratios (e.g., HCl equivalents), temperature control, and reaction time monitoring via TLC or HPLC.

Q. How should researchers characterize the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : Analyze proton environments (e.g., benzyl protons at δ 3.5–4.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolve bond angles and confirm bicyclic fused-ring conformation (e.g., C–C–S bond angles ~112–125°) .
  • Mass Spectrometry : Confirm molecular weight (175.68 g/mol) and fragmentation patterns .

Q. What analytical methods are suitable for purity assessment, and how should discrepancies in physicochemical data be addressed?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA). Purity >95% is typical .
  • Melting Point : Compare experimental values against literature (if available). Note that boiling point data may be absent, requiring estimation via computational tools (e.g., EPI Suite) or experimental determination .

Q. What safety protocols are critical during handling?

  • PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Storage : Store at -20°C in inert atmospheres for long-term stability; room temperature is acceptable for short-term use .
  • Waste Disposal : Segregate halogenated waste and use certified disposal services .

Advanced Research Questions

Q. How can researchers identify and quantify synthetic impurities in this compound?

Common impurities include benzyl-substituted analogs (e.g., 5-(3-chlorobenzyl) or 5-(4-chlorobenzyl) derivatives) formed during alkylation steps. Use LC-MS/MS with reference standards (e.g., CAS 54943-16-7 for 5-(3-chlorobenzyl) impurity) and calibrate against spiked samples .

Q. Table 1: Common Impurities and CAS Numbers

Impurity NameCAS NumberMolecular Formula
5-(3-Chlorobenzyl) derivative54943-16-7C₁₄H₁₃Cl₂NS
5-(4-Chlorobenzyl) derivative53885-39-5C₁₄H₁₃Cl₂NS

Q. What computational strategies are effective for modeling its conformational stability?

  • Molecular Dynamics (MD) : Simulate ring puckering in the tetrahydrothienopyridine core using software like Gaussian or AMBER.
  • Density Functional Theory (DFT) : Calculate energy minima for chair vs. boat conformations, referencing Cremer-Pople parameters .

Q. How does storage temperature impact compound stability, and what degradation products may form?

Storage at room temperature in non-inert conditions may lead to oxidation of the thiophene ring or hydrolysis of the benzyl group. Monitor via accelerated stability studies (40°C/75% RH for 6 months) and characterize degradants using HRMS and NMR .

Q. What strategies are recommended for evaluating biological activity in derivatives?

  • Structural Analog Synthesis : Introduce substituents at the benzyl position (e.g., halogenation, methyl groups) to study SAR .
  • In Vitro Assays : Screen for kinase inhibition or GPCR modulation using cell-based assays (e.g., cAMP accumulation for adrenergic receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride

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